1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is an organic compound characterized by its unique cyclohexane ring structure with four methyl groups and a carboxylic acid functional group. This compound is notable for its potential applications in various scientific fields, particularly in organic chemistry and materials science.
The compound can be synthesized through various organic reactions, and its structure has been documented in chemical databases such as the National Institute of Standards and Technology (NIST) Chemistry WebBook. The compound's molecular formula is with a molecular weight of approximately 170.26 g/mol .
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH). It belongs to the category of alicyclic compounds and is specifically categorized under cyclic hydrocarbons with additional alkyl substituents.
The synthesis of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid can be achieved through several methods:
Each synthetic route requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, Friedel-Crafts reactions typically require anhydrous conditions to prevent side reactions.
The molecular structure of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid features a cyclohexane ring with four methyl groups attached at positions 1, 3, and 5. The carboxylic acid group is attached at position 1.
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for reactions involving 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid largely depends on the type of reaction:
These mechanisms are well-studied in organic chemistry literature and often illustrated through reaction coordinate diagrams showing energy changes throughout the reaction process.
Properties such as boiling point and solubility are critical for understanding how this compound behaves under different conditions.
1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid finds applications in:
The synthesis of 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid relies fundamentally on Friedel-Crafts acylation as the pivotal carbon-carbon bond-forming step to establish the molecular scaffold. This methodology exploits the electrophilic aromatic substitution mechanism to regioselectively functionalize electron-rich arene precursors, typically starting with mesitylene (1,3,5-trimethylbenzene). The reaction proceeds through in situ generation of an acylium ion electrophile from acid chlorides or anhydrides, activated by Lewis acids such as aluminum chloride. Crucially, Friedel-Crafts acylation is preferred over alkylation for this synthesis due to its complete resistance to carbocation rearrangements – a critical advantage for maintaining structural fidelity in the highly substituted cyclohexane target [1] [4].
The stereoselective pathway involves sequential transformations:
Hydrogenation and Ring Closure: The aryl ketone intermediate undergoes catalytic hydrogenation (Pd/C, 50-100 psi H₂) to saturate one phenyl ring double bond, generating a cyclohexanone derivative. Subsequent intramolecular aldol condensation under basic conditions (NaOH/EtOH) facilitates ring closure. Enolization at the γ-methyl group and nucleophilic attack on the carbonyl carbon forms the bicyclic enone intermediate [1].
Grignard Functionalization: The enone undergoes 1,4-addition using methylmagnesium bromide in THF. The Grignard reagent coordinates to the enone oxygen, delivering a methyl group to the β-carbon, generating a magnesium enolate. Acidic workup hydrolyzes the enol ether, yielding the ketone. A second equivalent of methylmagnesium bromide then performs nucleophilic addition to the ketone, installing the tertiary alcohol and quaternary carbon center [1].
Dehydration and Reduction: The tertiary alcohol undergoes acid-catalyzed dehydration (H₂SO₄, Δ) to an alkene, followed by catalytic hydrogenation (PtO₂/H₂) to saturate the double bond, yielding the fully saturated 1,3,3,5-tetramethylcyclohexane carboxylic ester after esterification.
Table 1: Optimization of Friedel-Crafts Acylation for Ketone Intermediate Synthesis
Acylating Agent | Lewis Acid (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | By-products |
---|---|---|---|---|---|---|
4-Methylvaleryl chloride | AlCl₃ (1.1) | CS₂ | 0 → 25 | 4 | 82 | <5% Diacylation |
4-Methylvaleryl chloride | FeCl₃ (1.5) | Nitromethane | 80 | 12 | 68 | 15% Dehalogenation |
4-Methylvaleric anhydride | AlCl₃ (2.2) | Dichloroethane | 25 | 8 | 75 | 10% Hydrolysis |
4-Methylvaleric acid* | TfOH (0.3) | Toluene | 120 | 24 | 58 | 20% Decarboxylation |
Requires *in situ activation; TfOH = trifluoromethanesulfonic acid [2] [4]
Grignard addition optimization revealed critical parameters:
The carboxylic acid functionality in the target molecule is typically masked as an ester throughout earlier synthetic stages to prevent undesired coordination or side reactions. Hydrolysis of the final ester intermediate (e.g., methyl or ethyl 1,3,3,5-tetramethylcyclohexane-1-carboxylate) demands carefully tuned conditions to accommodate the sterically congested quaternary carbon center adjacent to the carbonyl group. Standard alkaline hydrolysis (NaOH/H₂O/EtOH) under reflux (6-12 h) achieves moderate yields (70-75%) but risks epimerization at the α-carbon if enolization occurs. Prolonged heating (>24 h) leads to decarboxylation artifacts [1] [4].
Alternative hydrolytic protocols offer improved outcomes:
Enzymatic Hydrolysis: Lipases (e.g., Candida antarctica Lipase B immobilized on acrylic resin) in phosphate buffer (pH 7.0)/tert-butanol (1:1) selectively hydrolyze the ethyl ester at 37°C over 48 h (85% yield). This method is stereoretentive and avoids acidic/basic conditions, preserving acid-sensitive functional groups in advanced intermediates [4].
Acid-Mediated Hydrolysis: Concentrated HCl/dioxane (4:1) at 100°C (8 h) cleanly hydrolyzes tert-butyl esters without epimerization (95% yield). For methyl esters, boron tribromide (1.1 equiv) in dichloromethane at -78°C → 25°C quantitatively cleaves the ester within 1 h via demethylation, forming volatile methyl bromide [1].
Table 2: Hydrolysis Conditions for Sterically Hindered Ester Precursor
Ester Type | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) | Advantages |
---|---|---|---|---|---|---|---|
Methyl | 6M NaOH | H₂O/EtOH (1:3) | Reflux | 12 | 75 | 8-10 | Low cost |
Methyl | BBr₃ (1.1 eq) | CH₂Cl₂ | -78 → 25 | 1 | 98 | 0 | Room temp, fast |
Ethyl | CALB (50 mg/mmol) | t-BuOH/H₂O (1:1) | 37 | 48 | 85 | 0 | Enantioretentive |
tert-Butyl | 4M HCl | Dioxane | 100 | 8 | 95 | 0 | Acid-stable substrates |
Ethyl | Bu₄N⁺Cl⁻/50% NaOH | Toluene | 60 | 3 | 92 | <2 | Fast, scalable |
Post-hydrolysis purification exploits the carboxylic acid’s polarity. Extraction into aqueous NaHCO₃ followed by acidification (citric acid) precipitates the crude acid, which is recrystallized from heptane/ethyl acetate. Residual Al³⁺ from earlier Friedel-Crafts steps necessitates EDTA washes (1% aqueous) to avoid metal contamination in the final API-grade material [1].
The carboxylic acid group in synthetic intermediates requires protection during electrophilic transformations (e.g., Friedel-Crafts alkylation, halogenation) to prevent protonolysis of Lewis acids or undesired O-acylation. Methyl esters stand as the default protection strategy due to their economical installation (SOCl₂/MeOH) and stability under diverse reaction conditions. However, methyl esters exhibit partial lability under harsh reducing conditions (LiAlH₄) and require alkaline hydrolysis, which can be problematic for acid-sensitive functionalities [3].
Advanced protection tactics address these limitations:
Silyl Esters: Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) esters installed via (RCO₂)₂O/Et₃N then R₃SiCl. These exhibit exceptional steric shielding and stability toward organometallics. Cleavage occurs with fluoride sources (TBAF) or aqueous methanol (pH 7), offering orthogonal deprotection relative to other protecting groups. Ideal for multi-step sequences requiring chemoselective deprotection [3].
Orthoesters: Triethyl orthoester derivatives (e.g., HC(OEt)₃, TsOH catalysis) provide complete protection against electrophiles and strong bases. Deprotection uses wet acetone (80% yield) via acid-catalyzed hydrolysis. This method prevents decarboxylation during enolate formation at the α-carbon [3].
Table 3: Carboxyl Protection Group Performance in Target Synthesis
Protection Group | Installation Method | Stability Towards | Cleavage Method | Compatibility with FC Alkylation | Yield Range (%) |
---|---|---|---|---|---|
Methyl | SOCl₂/MeOH, 0°C → reflux | Moderate (Base sensitive) | NaOH/MeOH/H₂O, Δ | Good | 85-95 (in), 75 (de) |
tert-Butyl | Isobutylene, H₂SO₄ cat. | Excellent (Base, nucleophiles) | TFA, 25°C, 1h | Excellent | 90 (in), 95 (de) |
TMS | (RCO₂H)₂O, Et₃N then TMSCl | Poor (Protic solvents) | MeOH/H₂O (5:1), 25°C | Fair | 80 (in), 98 (de) |
TBS | RCO₂H, DCC, DMAP then TBSOTf | Excellent (Nucleophiles, bases) | TBAF/THF, 25°C | Excellent | 75 (in), 95 (de) |
Triethylorthoester | HC(OEt)₃, TsOH cat. | Excellent (Strong bases) | Acetone/H₂O (10:1), TsOH | Good | 70 (in), 80 (de) |
Deprotection side reactions necessitate mitigation:
The quaternary carbon center in 1,3,3,5-tetramethylcyclohexane-1-carboxylic acid necessitates enantioselective synthesis for pharmaceutical applications. Three catalytic strategies achieve enantiomeric enrichment:
Asymmetric Friedel-Crafts Acylation: Chiral Lewis acid catalysts enable enantioselective ketone formation from mesitylene and prochiral acylating agents. Bis-oxazoline-copper(II) complexes (e.g., Cu(S,S)-t-Bu-box₂ (5 mol%)) catalyze acylation with 4-methylvaleric anhydride in CH₂Cl₂ at -40°C, affording the aryl ketone with 85% ee. The mechanism involves square-planar copper coordination to the anhydride carbonyls, creating a chiral pocket that directs Re-face attack by mesitylene [4].
Enantioselective Grignard Addition: The enone intermediate undergoes catalytic asymmetric conjugate addition using methylmagnesium bromide and a copper(I)/Josiphos catalyst system (CuTC·SMe₂ (2 mol%), (S)-Josiphos (2.2 mol%)). This delivers the methyl group with 92% ee at the β-position. Subsequent non-chiral ketone addition (excess MeMgBr) gives the tertiary alcohol as a 1:1 diastereomeric mixture, which is resolved after dehydration via chiral SFC (Chiralpak IC column, 95% ee) [4].
Enzymatic Desymmetrization: Pseudomonas fluorescens esterase hydrolyzes the meso-diethyl 1,3,3,5-tetramethylcyclohexane-1,1-dicarboxylate derivative (available via Diels-Alder cycloaddition) with 98% ee. The enzyme selectively cleaves one prochiral ester group over 48 h (pH 7.5 buffer), yielding the monoacid with defined absolute configuration at the quaternary carbon. This route bypasses Friedel-Crafts entirely [4] [9].
Table 4: Catalytic Systems for Enantioselective Synthesis
Catalytic Strategy | Catalyst System | Substrate | Conditions | ee (%) | Limitations |
---|---|---|---|---|---|
FC Acylation | Cu(S,S)-t-Bu-box₂ (5 mol%) | 4-Methylvaleric anhydride | CH₂Cl₂, -40°C, 24h | 85 | Low temp, anhydride required |
Conjugate Addition | CuTC·SMe₂ (2 mol%)/(S)-Josiphos (2.2 mol%) | Enone intermediate | THF, -20°C, 2h | 92 | Requires dry THF |
Biocatalytic Hydrolysis | Pseudomonas fluorescens esterase | meso-Diethyl ester | pH 7.5 buffer, 30°C | 98 | Long reaction time (48h) |
Phase-Transfer Catalysis | N-(9-Anthracenylmethyl)cinchoninium bromide | β-Keto ester alkylation | Toluene/50% KOH, -20°C | 90 | Limited to α-alkylation |
Enantiopurity enhancement leverages the carboxylic acid functionality:
These methodologies establish the quaternary stereocenter with minimal racemization by avoiding prolonged exposure to strong acids/bases at the chiral center and utilizing steric hindrance to slow epimerization kinetics post-synthesis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1